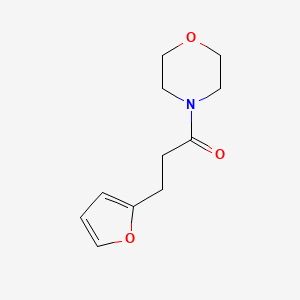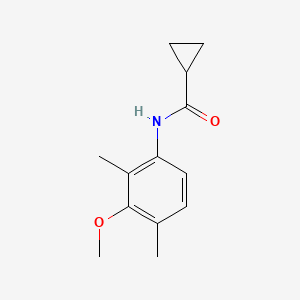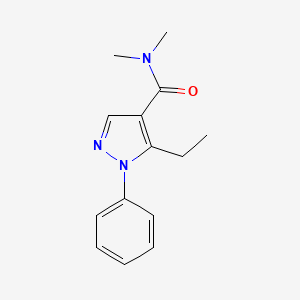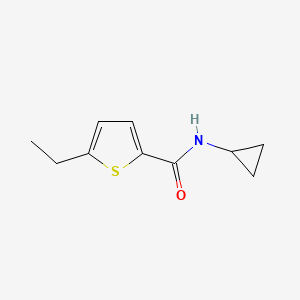
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one, also known as FMPP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act on multiple targets within the central nervous system. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to activate certain receptors in the brain, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells. Additionally, this compound has been shown to increase the production of certain neurotrophic factors, which promote the growth and survival of neurons. In vivo studies have shown that this compound can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments, including its high purity and stability. Additionally, this compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound could be studied for its potential as an antidepressant or anxiolytic agent. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
Overall, this compound is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. The synthesis method has been optimized to produce high yields of this compound with minimal impurities. This compound has been studied for its potential as a neuroprotective agent, as well as its effects on the central nervous system. The exact mechanism of action of this compound is not fully understood, but it is believed to act on multiple targets within the central nervous system. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for research on this compound, including its potential as a treatment for neurological disorders and as an antidepressant or anxiolytic agent.
Métodos De Síntesis
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one can be synthesized by reacting 2-furoic acid with morpholine and 1,3-dicyclohexylcarbodiimide in the presence of dimethylaminopyridine. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one has been studied for its potential as a neuroprotective agent, as well as its effects on the central nervous system. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and reduce inflammation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-11(12-5-8-14-9-6-12)4-3-10-2-1-7-15-10/h1-2,7H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYMUSSSWYEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)


![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)
methanone](/img/structure/B7503137.png)


![5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylfuran-3-carboxamide](/img/structure/B7503154.png)

![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
![4-[2-[(2-Methyl-2-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B7503173.png)
![4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)
